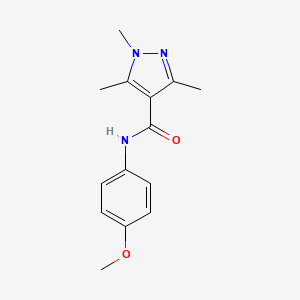
N-(2-bromophenyl)-2-acetamidoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-bromophenyl)-2-acetamidoacetamide, commonly known as Bromoacetyl bromide, is a chemical compound that is widely used in scientific research. It is a reactive compound that is used as a reagent to modify proteins and other biological molecules.
Mécanisme D'action
Bromoacetyl bromide reacts with the amino group of lysine residues in proteins to form a covalent bond. This modification can introduce a variety of functional groups, which can be used for a range of applications. The reaction is highly specific and can be controlled by adjusting the reaction conditions.
Biochemical and Physiological Effects:
Bromoacetyl bromide is a highly reactive compound that can cause damage to biological molecules. It can cause protein denaturation, which can lead to loss of function. It can also cause DNA damage, which can lead to mutations and cell death. Therefore, it is important to use caution when handling this compound.
Avantages Et Limitations Des Expériences En Laboratoire
Bromoacetyl bromide is a versatile reagent that can be used to modify a wide range of biomolecules. It is highly specific and can be used to introduce a variety of functional groups. However, it is also highly reactive and can cause damage to biological molecules. Therefore, it is important to use caution when handling this compound.
Orientations Futures
There are several future directions for the use of Bromoacetyl bromide in scientific research. One direction is the development of new methods for protein modification using this compound. Another direction is the use of Bromoacetyl bromide in the development of new drugs and therapies. Finally, the use of Bromoacetyl bromide in the study of protein-protein interactions is an area of active research.
Conclusion:
Bromoacetyl bromide is a versatile reagent that is widely used in scientific research. It is used to modify proteins and other biomolecules, and it has a range of applications. However, it is also highly reactive and can cause damage to biological molecules. Therefore, it is important to use caution when handling this compound. The future directions for the use of Bromoacetyl bromide in scientific research are promising, and this compound will continue to be an important tool for scientists in the years to come.
Méthodes De Synthèse
Bromoacetyl bromide can be synthesized by reacting acetyl bromide with bromine in the presence of a catalyst. The reaction takes place at room temperature and produces a yellowish liquid that is highly reactive. The yield of the reaction is high, and the product can be purified by distillation or recrystallization.
Applications De Recherche Scientifique
Bromoacetyl bromide is used in a wide range of scientific research applications. It is commonly used to modify proteins by reacting with the amino group of lysine residues. This modification can be used to introduce a variety of functional groups, such as biotin, fluorescent dyes, and cross-linking agents. Bromoacetyl bromide is also used to modify peptides, nucleotides, and other biomolecules.
Propriétés
IUPAC Name |
2-acetamido-N-(2-bromophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O2/c1-7(14)12-6-10(15)13-9-5-3-2-4-8(9)11/h2-5H,6H2,1H3,(H,12,14)(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHIMFBSBZKNIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)NC1=CC=CC=C1Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromophenyl)-2-acetamidoacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-Bromophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7473614.png)




![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,2-dimethylpropanamide](/img/structure/B7473648.png)


![1-[(2-Chlorophenyl)methyl]-1-methyl-3-propan-2-ylurea](/img/structure/B7473680.png)

![2-Chloro-1-[4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B7473693.png)


